molecular formula C18H26O4 B13911125 Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate

Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate

Cat. No.: B13911125
M. Wt: 306.4 g/mol
InChI Key: ZNSOMUATIASSGI-UHFFFAOYSA-N
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Description

Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate is an organic compound with the molecular formula C18H26O4. It is a derivative of malonic acid and is characterized by the presence of a diethyl ester group attached to a phenyl ring substituted with two ethyl groups and a methyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate typically involves the reaction of 2,6-diethyl-4-methylphenyl bromide with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide is replaced by the malonate ester group. The reaction conditions usually involve refluxing the reactants in an organic solvent like ethanol .

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be achieved using a similar approach but with optimized conditions for higher yield and purity. The process may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The raw materials used are typically of high purity, and the reaction is carried out under controlled temperature and pressure conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Scientific Research Applications

Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate involves its role as a building block in organic synthesis. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical reactions. The phenyl ring’s substituents influence the compound’s reactivity and stability, making it a versatile intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(2,6-diethyl-4-methylphenyl)malonate is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. The presence of two ethyl groups and a methyl group on the phenyl ring makes it more sterically hindered compared to other malonate esters, affecting its reactivity in substitution and other reactions .

Properties

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

IUPAC Name

diethyl 2-(2,6-diethyl-4-methylphenyl)propanedioate

InChI

InChI=1S/C18H26O4/c1-6-13-10-12(5)11-14(7-2)15(13)16(17(19)21-8-3)18(20)22-9-4/h10-11,16H,6-9H2,1-5H3

InChI Key

ZNSOMUATIASSGI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1C(C(=O)OCC)C(=O)OCC)CC)C

Origin of Product

United States

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